

Differential Expression of Hydroxyacyl-CoAs in Metabolic Disorders: A Comparative Guide

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Compound of Interest

Compound Name: **3,5-Dihydroxytetradecanoyl-CoA**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the differential expression of medium to long-chain 3-hydroxyacyl-CoAs and related lipid species in prevalent metabolic disorders, including type 2 diabetes, obesity, and metabolic dysfunction-associated steatotic liver disease (MASLD). While specific data for **3,5-Dihydroxytetradecanoyl-CoA** is not prevalent in the reviewed literature, this document synthesizes findings on the broader class of hydroxyacyl-CoAs and associated lipids, offering insights into their potential roles as biomarkers and therapeutic targets.

Comparative Analysis of Altered Lipid Metabolism

Metabolic disorders are characterized by significant dysregulation of lipid metabolism.^[1] Untargeted metabolomics and lipidomics studies have revealed distinct profiles of acyl-CoAs and other lipid species in individuals with obesity, type 2 diabetes, and MASLD compared to healthy controls.^{[2][3]} These alterations point towards perturbations in key metabolic pathways, including fatty acid β -oxidation and de novo lipogenesis.

A central theme across these conditions is an imbalance in fatty acid trafficking and oxidation within the mitochondria.^{[4][5]} In healthy individuals, fatty acids are efficiently oxidized to produce ATP. However, in metabolic disorders, this process can become dysfunctional, leading to the accumulation of various acyl-CoA intermediates.

Key Observations:

- Obesity: Individuals with obesity exhibit significant shifts in their lipid profiles, including elevated levels of ceramides, free fatty acids, and acylcarnitines in adiposomes.[6][7] This suggests a state of lipotoxicity, where excess lipids contribute to inflammation and insulin resistance.[8]
- Type 2 Diabetes: Patients with type 2 diabetes and prediabetes show distinct alterations in plasma amino acids and acylcarnitines.[9][10] Specifically, incomplete oxidation of long-chain fatty acids can lead to an accumulation of medium- and long-chain acylcarnitines.[10]
- MASLD: This condition, formerly known as non-alcoholic fatty liver disease (NAFLD), is characterized by the accumulation of lipids, primarily triacylglycerols, in the liver.[2][3] Metabolomic studies have identified significant changes in pathways related to de novo fatty acid biosynthesis and fatty acid metabolism in MASLD patients.[2]

Quantitative Data Summary

The following tables summarize the observed changes in relevant lipid classes across different metabolic disorders based on the reviewed literature. It is important to note that direct quantitative comparisons of **3,5-Dihydroxytetradecanoyl-CoA** are not available; the data reflects broader lipid categories.

Table 1: Differential Expression of Lipid Classes in Obesity

Lipid Class	Change in Obesity	Reference
Acylcarnitines	Increased	[6]
Ceramides	Increased	[6][7]
Free Fatty Acids	Increased	[6][7]
Phospholipids	Decreased	[6][7]
Sphingomyelins	Decreased	[6][7]

Table 2: Differential Expression of Acylcarnitines in Type 2 Diabetes

Acylcarnitine Species	Change in Diabetes	Reference
C16 (Palmitoylcarnitine)	Significantly Different	[9]
C18 (Stearoylcarnitine)	Significantly Different	[9]
Medium-chain Acylcarnitines	Down-regulated	[10]
Long-chain Acylcarnitines	Down-regulated	[10]

Table 3: Altered Metabolic Pathways in MASLD

Metabolic Pathway	Status in MASLD	Reference
De Novo Fatty Acid Biosynthesis	Dysregulated	[2]
Fatty Acid Activation	Dysregulated	[2]
Fatty Acid Metabolism	Dysregulated	[2]

Experimental Protocols

The analysis of acyl-CoA species is technically challenging due to their low abundance and instability. The most common and sensitive method for their quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12][13][14]

Key Experiment: LC-MS/MS for Acyl-CoA Profiling

1. Sample Preparation:

- Extraction: Biological samples (tissues or cells) are typically homogenized in a cold solvent mixture, such as acetonitrile/methanol/water (2:2:1 v/v/v), to precipitate proteins and extract metabolites.[12] Some protocols may utilize trichloroacetic acid or trifluoroacetic acid for deproteinization.[11]
- Purification: Solid-phase extraction (SPE) is often employed to purify acyl-CoAs and remove interfering substances.[11]

- Internal Standards: To ensure accurate quantification, isotopically labeled internal standards for various acyl-CoA species are added to the samples before extraction.[11]

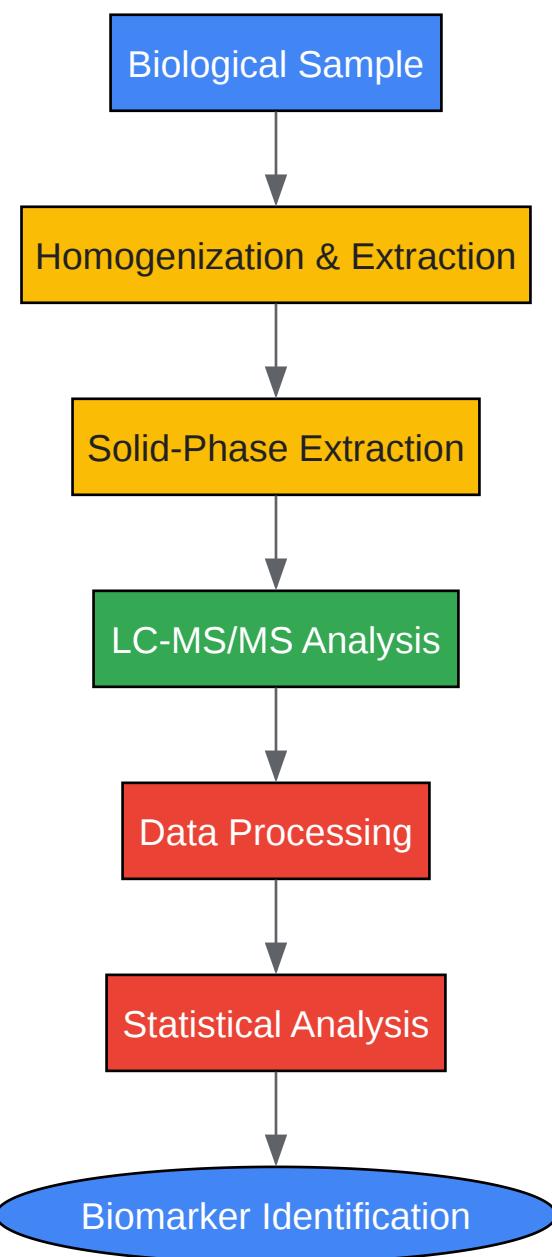
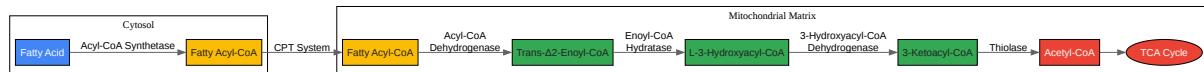
2. LC-MS/MS Analysis:

- Chromatography: The extracted and purified acyl-CoAs are separated using a liquid chromatography system, typically with a C18 reversed-phase column. A gradient of mobile phases, such as water with an ammonium acetate buffer and methanol, is used to elute the different acyl-CoA species based on their hydrophobicity.[13]
- Mass Spectrometry: The separated acyl-CoAs are then introduced into a tandem mass spectrometer. Electrospray ionization (ESI) is commonly used to generate ions. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each acyl-CoA of interest.[13]

3. Data Analysis:

- The peak areas of the endogenous acyl-CoAs are normalized to the peak areas of their corresponding internal standards.
- Quantification is achieved by comparing the normalized peak areas to a calibration curve generated using known concentrations of authentic acyl-CoA standards.[13]

Visualizations Signaling and Metabolic Pathways



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